1-((4-chlorobenzyl)oxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2.ClH/c20-18-7-5-15(6-8-18)13-23-14-19(22)12-21-10-9-16-3-1-2-4-17(16)11-21;/h1-8,19,22H,9-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCVXADVMLXGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COCC3=CC=C(C=C3)Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-chlorobenzyl)oxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride is a synthetic compound notable for its complex structure and potential biological activity. The compound features a 3,4-dihydroisoquinoline moiety, which is known for various pharmacological properties, and a chlorobenzyl ether functionality that may enhance its therapeutic potential.
- Molecular Formula : C19H22ClNO2
- Molecular Weight : 331.8 g/mol
- CAS Number : 473267-36-6
The presence of chlorine in the benzyl group is significant as it can influence the compound's reactivity and biological interactions.
Research indicates that compounds containing the 3,4-dihydroisoquinoline structure exhibit several biological activities, including:
- Neuroprotective Effects : Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis.
- Dopaminergic Modulation : Similar compounds have shown potential in modulating dopamine receptors, which is crucial for treating neurological disorders such as Parkinson's disease.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its pharmacological profile. Interaction studies often involve:
- Binding Affinity Assessments : Evaluating how effectively the compound binds to specific receptors or enzymes.
- Cell Viability Assays : Testing the effects of the compound on cell survival in vitro.
Comparative Analysis with Similar Compounds
To provide context for its biological activity, a comparison with structurally similar compounds can be insightful. Below is a table summarizing key features of related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-Hydroxy-N-methyl-3,4-dihydroisoquinoline | Structure | Lacks chlorobenzyl group but retains neuroactive properties. |
| 1-Methyl-3-(phenethyl)-3,4-dihydroisoquinoline | Structure | Exhibits strong binding affinity for dopamine receptors. |
| 5-Bromo-N-methyl-3,4-dihydroisoquinoline | Structure | Halogen substitution alters biological activity compared to the chlorinated variant. |
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this class of compounds:
- Neuroprotective Study : A study demonstrated that derivatives of 3,4-dihydroisoquinoline could significantly reduce neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Dopamine Receptor Modulation : Research showed that certain isoquinoline derivatives acted as positive allosteric modulators at dopamine D1 receptors, enhancing receptor activity without direct agonistic effects.
- Antitumor Activity : In vitro studies indicated that some isoquinoline derivatives exhibited selective cytotoxicity against various cancer cell lines, warranting further investigation into their mechanisms and therapeutic applications.
Scientific Research Applications
Preliminary studies indicate that 1-((4-chlorobenzyl)oxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride may act as a modulator of neurotransmitter systems, particularly involving dopaminergic and serotonergic pathways. The isoquinoline structure is associated with various receptor interactions in the central nervous system.
Potential Therapeutic Uses
The compound's unique chemical properties suggest several potential applications:
- Neurological Disorders : Given its structural similarity to compounds that influence neurotransmitter activity, it may be investigated for efficacy in treating conditions such as depression, anxiety, or schizophrenia.
- Pain Management : Its interaction with pain pathways could make it a candidate for analgesic development.
- Drug Development : As a lead compound, it could serve as a basis for synthesizing new derivatives aimed at enhancing therapeutic effects or reducing side effects.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Isoquinoline Core : Utilizing precursors that undergo cyclization to form the isoquinoline structure.
- Etherification : Introducing the 4-chlorobenzyl group through nucleophilic substitution reactions.
- Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt to enhance solubility and stability.
Case Studies and Research Findings
Research into the pharmacological effects of compounds similar to this compound has shown promising results. For instance:
- Dopaminergic Modulation : Studies have demonstrated that isoquinoline derivatives can modulate dopamine receptor activity, influencing behaviors associated with mood disorders.
- Serotonergic Pathways : Research indicates that compounds with similar structures can affect serotonin levels, suggesting potential applications in treating anxiety and depression.
Further pharmacokinetic studies are required to elucidate absorption, distribution, metabolism, and excretion profiles for this compound.
Q & A
Basic: What are the critical steps and considerations for synthesizing 1-((4-chlorobenzyl)oxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution to introduce the 4-chlorobenzyloxy group.
- Coupling reactions to attach the dihydroisoquinoline moiety, often using catalysts like Pd for cross-coupling or acid-mediated cyclization .
- Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol) to improve stability and solubility.
Key considerations include: - Reaction temperature control (e.g., maintaining ≤60°C during sensitive steps to prevent decomposition).
- Solvent selection (e.g., dichloromethane for non-polar intermediates, methanol for polar steps).
- Purification via column chromatography or recrystallization to achieve ≥95% purity .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?
Methodological Answer:
Contradictions may arise from:
- Tautomerism in the dihydroisoquinoline group, leading to variable NMR signals. Use variable-temperature NMR to observe dynamic equilibria .
- Crystallographic vs. solution-state discrepancies : Validate using single-crystal X-ray diffraction to confirm solid-state structure and compare with solution NMR data .
- Impurity interference : Employ 2D NMR (COSY, HSQC) to isolate signals from the target compound and identify contaminants .
Basic: What analytical methods are recommended for characterizing purity and structural integrity?
Methodological Answer:
- HPLC-PDA : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (retention time ~8–10 min) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 388.12) .
- FT-IR : Identify key functional groups (e.g., C-Cl stretch at 750 cm⁻¹, hydroxyl at 3400 cm⁻¹) .
Advanced: What strategies optimize the compound’s stability under varying storage conditions?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder at -20°C in argon-filled vials to prevent hydrolysis of the ether linkage .
- Light sensitivity : Use amber glass vials to protect the 4-chlorobenzyl group from UV-induced degradation .
- Humidity control : Include desiccants (e.g., silica gel) to prevent salt dissociation in humid environments .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the dihydroisoquinoline moiety?
Methodological Answer:
- Analog synthesis : Replace the dihydroisoquinoline with tetrahydroisoquinoline or decahydroisoquinoline to assess rigidity’s impact on binding .
- Bioactivity assays : Compare IC50 values in antimicrobial (e.g., E. coli MIC assays) or anticancer (e.g., MTT on HeLa cells) models to correlate structural changes with potency .
- Computational docking : Use AutoDock Vina to model interactions with targets like β-adrenergic receptors or microbial enzymes .
Basic: What biological targets or pathways are influenced by this compound?
Methodological Answer:
- Antimicrobial activity : Disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .
- Anticancer potential : Induces apoptosis in solid tumors by modulating PI3K/AKT pathways .
- Neurological effects : Binds to σ-1 receptors, suggesting utility in neuropathic pain models .
Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and bioavailability?
Methodological Answer:
- Rodent models : Administer 10 mg/kg intravenously to measure plasma half-life (t1/2) and AUC via LC-MS/MS .
- Blood-brain barrier (BBB) penetration : Use brain/plasma ratio assays in Sprague-Dawley rats to assess CNS targeting .
- Metabolite profiling : Identify hepatic metabolites (e.g., glucuronide conjugates) using microsomal incubation and UPLC-QTOF .
Advanced: How can researchers address low yield in the final coupling step of the synthesis?
Methodological Answer:
- Catalyst optimization : Replace Pd(PPh3)4 with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to improve coupling efficiency .
- Solvent screening : Test polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate solubility .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C to minimize side-product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
